molecular formula C19H22N4O B2369744 4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 900270-14-6

4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No. B2369744
CAS RN: 900270-14-6
M. Wt: 322.412
InChI Key: UYCBGASBELPYQO-UHFFFAOYSA-N
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Description

4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, also known as EPPM, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. It is a pyrazolopyrimidine derivative that exhibits a unique pharmacological profile and has been found to possess potent activity against certain diseases.

Scientific Research Applications

Synthesis and Potential Applications

  • The synthesis of new heterocyclic compounds, including those with morpholine moieties, has been explored for potential pharmacological applications. For instance, compounds bearing morpholine and pyrazolopyrimidine structures have been synthesized and evaluated for their antimicrobial activities, showcasing the chemical versatility and potential therapeutic relevance of such structures (Bektaş et al., 2007).

Pharmacological Potentials

  • Research has demonstrated the synthesis of various pyrazolopyrimidine derivatives with morpholine components, aiming to investigate their pharmacological properties. For example, pyrazolopyrimidines have been synthesized and assessed for their antihypertensive and anti-inflammatory properties, indicating the potential utility of such compounds in medical research and therapeutic development (Auzzi et al., 1983).

Chemical Properties and Reactions

  • The structural and chemical properties of pyrazolopyrimidines, especially those with additional functional groups like morpholine, have been a subject of study, leading to insights into their reactivity and potential applications in developing new materials or drugs (Rahimizadeh et al., 2011).

Molecular Design and Innovation

  • Innovative molecular designs incorporating pyrazolopyrimidine and morpholine units have been explored for their potential in addressing neurodegenerative diseases, showcasing the strategic use of these structures in designing molecules with specific pharmacological targets (Hobbs et al., 2019).

properties

IUPAC Name

4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-3-16-18(15-7-5-4-6-8-15)19-20-14(2)13-17(23(19)21-16)22-9-11-24-12-10-22/h4-8,13H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCBGASBELPYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321895
Record name 4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664994
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

900270-14-6
Record name 4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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